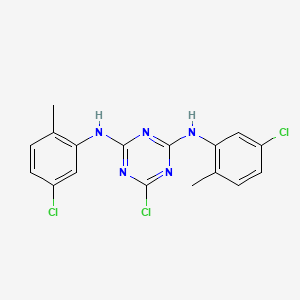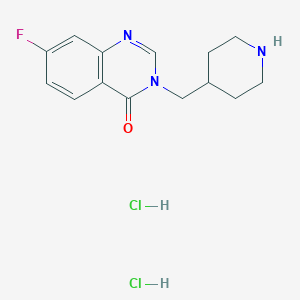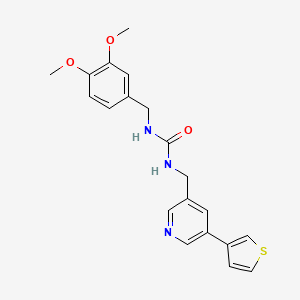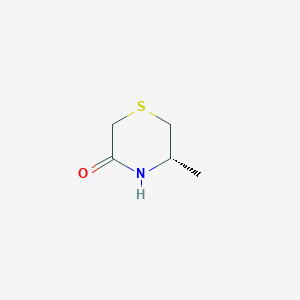![molecular formula C15H11ClO4 B2755125 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid CAS No. 1267974-59-3](/img/structure/B2755125.png)
4-[2-(4-Chlorophenoxy)acetyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-Chlorophenoxy)acetyl]benzoic acid is a chemical compound known for its potent and selective inhibition of the transient receptor potential melastatin member 4 (TRPM4) channel. This compound is often used in scientific research due to its ability to penetrate cells and its neuroprotective properties .
Aplicaciones Científicas De Investigación
4-[2-(4-Chlorophenoxy)acetyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound’s ability to inhibit TRPM4 makes it valuable in studying ion channel functions and related biological processes.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
The primary target of 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid is the Transient Receptor Potential Melastatin 4 (TRPM4) . TRPM4 is a calcium-activated non-selective cation channel that regulates calcium homeostasis, cell volume, and membrane potential .
Mode of Action
This compound acts as a selective TRPM4 blocker . It inhibits the currents mediated by TRPM4, thereby modulating the ion channel’s activity .
Biochemical Pathways
It is known that trpm4 plays a role in various physiological processes, including immune response, insulin secretion, and cardiac function . By blocking TRPM4, this compound could potentially influence these pathways.
Result of Action
By blocking TRPM4, this compound can influence cellular calcium homeostasis and membrane potential . This could lead to various molecular and cellular effects, depending on the specific physiological context. For instance, it has been shown to have neuroprotective effects against glutamate-induced neurodegeneration in vitro .
Safety and Hazards
Métodos De Preparación
The synthesis of 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid typically involves the reaction of 4-chlorophenoxyacetic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction conditions usually include heating the mixture to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-[2-(4-Chlorophenoxy)acetyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
4-[2-(4-Chlorophenoxy)acetyl]benzoic acid is unique due to its selective inhibition of TRPM4 without significant activity against other TRP channels like TRPM5, TRPM7, TRPM8, TRPV1, TRPV3, and TRPV6 . Similar compounds include:
4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid: Another TRPM4 inhibitor with similar properties.
2-[2-(4-chlorophenoxy)acetamido]benzoic acid: A related compound with similar structural features but different biological activities.
These comparisons highlight the specificity and potency of this compound in targeting TRPM4, making it a valuable tool in scientific research.
Propiedades
IUPAC Name |
4-[2-(4-chlorophenoxy)acetyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c16-12-5-7-13(8-6-12)20-9-14(17)10-1-3-11(4-2-10)15(18)19/h1-8H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLZEAKGEFHRFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2755044.png)
![N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B2755047.png)
![N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2755051.png)
![Methyl 4-[(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)carbamoyl]benzoate](/img/structure/B2755052.png)
![1-(4-Fluorophenyl)-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2755054.png)

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2755056.png)
![N-(4-chlorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2755057.png)
![2-CHLORO-N-[(CYCLOPROPYLCARBAMOYL)METHYL]-N-METHYLACETAMIDE](/img/structure/B2755058.png)


![ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2755061.png)
![5-bromo-2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2755064.png)
